![molecular formula C7H15NO2 B13723616 (R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine](/img/structure/B13723616.png)
(R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine is a chiral amine compound featuring a dioxane ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine typically involves the reaction of ®-glycidol with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst to form the dioxane ring. This intermediate is then reacted with methylamine under controlled conditions to yield the final product. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of ®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality.
化学反应分析
Types of Reactions
®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Various nucleophiles such as halides, thiols, and amines in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine involves its interaction with molecular targets through its amine group and dioxane ring. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in catalysis, the compound may act as a chiral ligand, facilitating enantioselective reactions.
相似化合物的比较
Similar Compounds
(S)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine: The enantiomer of the compound with similar chemical properties but different biological activities.
(2,2-Dimethyl-[1,3]dioxan-4-YL)-ethylamine: A structurally similar compound with an ethyl group instead of a methyl group.
(2,2-Dimethyl-[1,3]dioxan-4-YL)-propylamine: Another analog with a propyl group.
Uniqueness
®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine is unique due to its specific chiral configuration, which can impart distinct stereochemical properties and biological activities compared to its analogs. This uniqueness makes it valuable in applications requiring high enantioselectivity.
属性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]methanamine |
InChI |
InChI=1S/C7H15NO2/c1-7(2)9-4-3-6(5-8)10-7/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
InChI 键 |
JVACWTVDJZDLLF-ZCFIWIBFSA-N |
手性 SMILES |
CC1(OCC[C@@H](O1)CN)C |
规范 SMILES |
CC1(OCCC(O1)CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


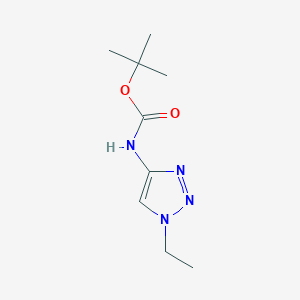
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole](/img/structure/B13723536.png)

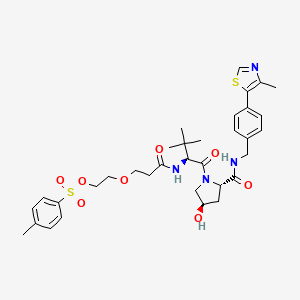
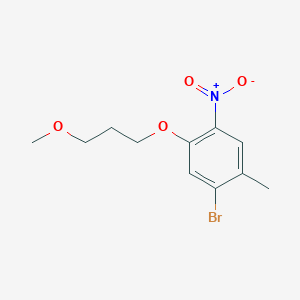
![N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13723554.png)
![2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide](/img/structure/B13723556.png)
![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)
![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)
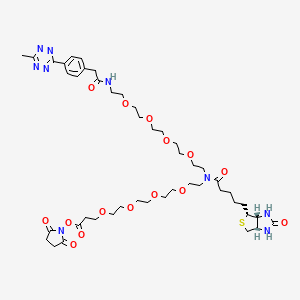
![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)
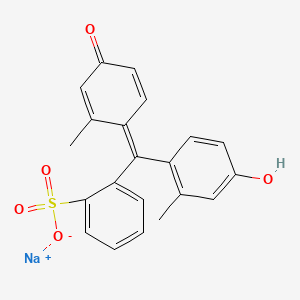
![{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)

